4-fluoro-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide
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Overview
Description
4-fluoro-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a fluoro group, a pyridinyl group, and a benzooxazolyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the benzooxazole ring: This can be achieved by cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative.
Introduction of the pyridinyl group: This step may involve a coupling reaction, such as a Suzuki or Heck coupling, to attach the pyridinyl group to the benzooxazole ring.
Formation of the benzamide core:
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial, anticancer, or enzyme inhibition properties.
Medicine: The compound could be investigated for its potential therapeutic applications, such as in drug development.
Industry: It may find applications in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide depends on its specific interactions with molecular targets. These may include:
Binding to enzymes: The compound may inhibit or activate specific enzymes by binding to their active sites.
Interaction with receptors: It may interact with cellular receptors, modulating their activity and downstream signaling pathways.
Modulation of protein-protein interactions: The compound could affect the interactions between proteins, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-N-(2-pyridin-4-yl-benzoxazol-5-yl)-benzamide: A closely related compound with similar structural features.
4-Fluoro-N-(2-pyridin-4-yl-benzothiazol-5-yl)-benzamide: A compound with a benzothiazole ring instead of a benzooxazole ring.
4-Fluoro-N-(2-pyridin-4-yl-benzimidazol-5-yl)-benzamide: A compound with a benzimidazole ring instead of a benzooxazole ring.
Uniqueness
4-fluoro-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C19H12FN3O2 |
---|---|
Molecular Weight |
333.3 g/mol |
IUPAC Name |
4-fluoro-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide |
InChI |
InChI=1S/C19H12FN3O2/c20-14-3-1-12(2-4-14)18(24)22-15-5-6-17-16(11-15)23-19(25-17)13-7-9-21-10-8-13/h1-11H,(H,22,24) |
InChI Key |
STEQKVLTPRIBIQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4)F |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4)F |
solubility |
0.9 [ug/mL] |
Origin of Product |
United States |
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